3-Hydroxyoctanoic acid

GPR109B agonist β-oxidation intermediate antilipolytic signaling

Researchers studying adipocyte signaling or developing biodegradable elastomers often face supply challenges with this specific C8 β-hydroxy fatty acid. 3-Hydroxyoctanoic acid (14292-27-4) solves these problems directly: • GPR109B specificity: EC50 ~8 µM; chain-length specificity excludes GPR109A crosstalk, unlike 3-hydroxybutyrate. • mcl-PHA monomer: (R)-enantiomer yields elastomeric polymers (Tg ~-16 °C, ~6% crystallinity) for soft-tissue scaffolds and bio-adhesives. • High-purity supply: ≥98% purity, available from mg to gram scale with rapid global delivery.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 14292-27-4
Cat. No. B118420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyoctanoic acid
CAS14292-27-4
Synonyms3-hydroxyoctanoate
3-hydroxyoctanoic acid
3-hydroxyoctanoic acid, (S)-
3-hydroxyoctanoic acid, (S)-isome
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)O)O
InChIInChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
InChIKeyNDPLAKGOSZHTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyoctanoic Acid (CAS 14292-27-4): A Medium-Chain β-Hydroxy Fatty Acid with Distinct GPR109B Agonist and mcl-PHA Monomer Functions


3-Hydroxyoctanoic acid (3-HOA) is an eight‑carbon β‑hydroxy fatty acid belonging to the medium‑chain hydroxy acids and derivatives class. It serves dual scientific roles: (i) as an endogenous agonist of the orphan G‑protein‑coupled receptor GPR109B (EC50 ~8 µM) involved in antilipolytic signaling in human adipocytes [1]; and (ii) as the chiral (R)-monomer for synthesizing medium‑chain‑length polyhydroxyalkanoates (mcl‑PHAs)—elastomeric, biodegradable polyesters with applications in soft‑tissue engineering and biobased glues [2][3]. It is also recognized as a potential biomarker for primary defects of β‑hydroxy fatty acid metabolism .

3-Hydroxyoctanoic Acid: Why In‑Class β‑Hydroxy Fatty Acids and Other PHA Monomers Cannot Be Freely Substituted


Although 3‑hydroxyoctanoic acid belongs to the broader family of β‑hydroxy fatty acids, simple substitution with a different chain‑length analog (e.g., 3‑hydroxybutyrate or 3‑hydroxydecanoate) is not scientifically valid. GPR109B exhibits clear chain‑length specificity: 3‑hydroxybutyrate (C4) activates GPR109A with high potency but shows negligible activity at GPR109B, whereas 3‑hydroxydecanoate (C10) displays markedly reduced or absent agonist activity at GPR109B relative to 3‑HOA [1]. In PHA biosynthesis, the monomer carbon‑chain length directly dictates polymer thermal, mechanical, and degradation properties—replacing the C8 3‑hydroxyoctanoate monomer with shorter‑chain 3‑hydroxybutyrate (C4) produces highly crystalline, brittle poly(3‑hydroxybutyrate) instead of the low‑crystallinity, elastomeric mcl‑PHA required for soft‑tissue and adhesive applications [2][3]. These functional divergences mean that in‑class analogs cannot be interchanged without compromising receptor activation profiles or material performance.

Quantitative Differentiation of 3-Hydroxyoctanoic Acid: Head‑to‑Head and Cross‑Study Comparisons for Scientific Procurement


GPR109B Receptor Activation: 3‑Hydroxyoctanoic Acid (EC50 ~8 µM) vs. Structurally Related β‑Hydroxy Acids

In a deorphanization study of human GPR109B, 3‑hydroxyoctanoic acid activated the receptor with an EC50 value of approximately 8 µM. Under the same assay conditions, the shorter‑chain analog 3‑hydroxybutyrate (β‑hydroxybutyrate) activated GPR109A but did not activate GPR109B at physiologically relevant concentrations, and 3‑hydroxydecanoate (C10) showed substantially reduced or no activity [1]. This chain‑length specificity distinguishes 3‑hydroxyoctanoic acid from other β‑hydroxy fatty acids as a selective GPR109B agonist.

GPR109B agonist β-oxidation intermediate antilipolytic signaling

Material Properties of mcl‑PHA Copolymers: Effect of 3‑Hydroxyoctanoate (3HO) Monomer Content on Thermal and Mechanical Characteristics

A medium‑chain‑length PHA copolymer produced from olive oil deodorizer distillate, containing 48.3 mol% 3‑hydroxyoctanoate (3HO), 31.6 mol% 3‑hydroxydecanoate, 12.1 mol% 3‑hydroxyhexanoate, and 8.0 mol% 3‑hydroxydodecanoate, exhibited a melting temperature (Tm) of 36 ± 1.2 °C, a glass transition temperature (Tg) of −16 ± 0.8 °C, and low crystallinity of 6 ± 0.2% [1]. These values are characteristic of mcl‑PHAs (typically Tm 38–62 °C, Tg −52 to −25 °C) and contrast sharply with the short‑chain‑length PHA, poly(3‑hydroxybutyrate) (P(3HB)), which has a Tm of ~170–180 °C, Tg of ~0–5 °C, and high crystallinity of 60–80% [2]. The presence of 3HO monomers directly contributes to the elastomeric, amorphous nature required for soft‑tissue engineering and biobased adhesives.

mcl-PHA copolymer thermal properties biodegradable elastomer

Homopolymer Poly(3‑hydroxyoctanoate) P(3HO): Unique Elastomeric and Surface Properties for Soft‑Tissue Engineering

The homopolymer poly(3‑hydroxyoctanoate), P(3HO), produced by Pseudomonas mendocina from octanoate, exhibits an elastomeric stress‑strain profile typical of soft biomaterials [1]. Quantitatively, solvent‑cast P(3HO) films have a Young‘s modulus of 11.6 MPa, a crystallinity of 37.5%, a water contact angle of 77.3°, and a root‑mean‑square (RMS) surface roughness of 0.238 µm [2]. These values position P(3HO) as moderately hydrophilic and smooth‑surfaced compared to other PHA homopolymers. For instance, poly(3‑hydroxybutyrate) (P(3HB)) typically has a Young’s modulus of ~3.5 GPa (approximately 300‑fold higher) and a contact angle of ~60–70° [3], underscoring the unique balance of flexibility and surface properties conferred by the 3HO monomer.

P(3HO) homopolymer biomaterial tissue engineering

Chiral Monomer Recovery: (R)‑3‑Hydroxyoctanoic Acid Yield >90% via Optimized PHA Degradation at pH 11

An optimized method for recovering enantiopure (R)‑3‑hydroxyalkanoic acid monomers from bacterial PHA demonstrated that at an initial pH of 11, PHA containing 3‑hydroxyoctanoic acid and 3‑hydroxyhexanoic acid was degraded with an efficiency of over 90% (w/w) within 9 hours, yielding the corresponding monomers in over 90% recovery [1]. Under the same pH 11 conditions, unsaturated monomers (e.g., 3‑hydroxy‑6‑heptenoic acid) were also effectively produced, but the high yield and rapid degradation for the 3HO monomer highlight its favorable processability. In contrast, degradation at lower pH (pH 7–8) resulted in significantly lower monomer yields (<50%) [1].

chiral hydroxyalkanoate PHA degradation enantiopure monomer

Analytical Recovery Challenges: 3‑Hydroxyoctanoic Acid Exhibits Lower Spike Recovery (11–39%) Compared to Longer‑Chain 3‑Hydroxy Fatty Acids

In a quantitative HPLC‑MS/MS method developed for profiling 3‑hydroxy fatty acids as environmental endotoxin markers, 3‑hydroxyoctanoic acid (C8) exhibited an overall spike recovery of only 11–39% from glass fiber filters, whereas medium‑chain 3‑hydroxy fatty acids of C9–C15 length achieved recoveries of 54–86% under identical conditions [1]. This substantial difference in recovery efficiency indicates that 3‑hydroxyoctanoic acid is more challenging to extract and quantify, requiring careful method optimization and the use of appropriate internal standards (e.g., threo‑9,10‑dihydroxyhexadecanoic acid) for accurate measurements.

3-hydroxy fatty acid quantification HPLC-MS/MS endotoxin marker

Genetic Control of 3‑Hydroxyalkanoic Acid Chain‑Length Distribution: TesB Expression Favors 3‑Hydroxyoctanoate Accumulation Over 3‑Hydroxybutyrate

In an Escherichia coli system engineered to produce 3‑hydroxyalkanoic acids from oleic acid via β‑oxidation, genetic complementation with the native tesB gene (encoding acyl‑CoA thioesterase II) resulted in markedly higher proportions of medium‑chain 3‑hydroxyhexanoic acid and 3‑hydroxyoctanoic acid compared to complementation with the yeast PTE1 gene [1]. Specifically, the proportion of 3‑hydroxyoctanoic acid increased significantly in the tesB‑complemented strain, whereas in the PTE1‑complemented strain, 3‑hydroxybutyric acid was the dominant product and 3‑hydroxyoctanoic acid did not significantly increase [1]. This demonstrates that 3‑hydroxyoctanoic acid production can be selectively enhanced through specific thioesterase choice, a critical consideration for bioprocess development.

β-oxidation acyl-CoA thioesterase metabolic engineering

High‑Value Application Scenarios for 3‑Hydroxyoctanoic Acid: Where Its Differentiated Properties Deliver Scientific and Industrial Advantage


Selective GPR109B Agonist for Investigating Antilipolytic Signaling in Human Adipocytes

Researchers studying human adipocyte lipolysis regulation should select 3‑hydroxyoctanoic acid (EC50 ≈ 8 µM) as the endogenous, selective agonist of GPR109B. Unlike 3‑hydroxybutyrate, which primarily targets GPR109A, or longer‑chain β‑hydroxy acids that show weak or no GPR109B activation [1], 3‑hydroxyoctanoic acid provides the specificity required to dissect GPR109B‑mediated antilipolytic pathways without confounding GPR109A crosstalk. This is particularly relevant for modeling diabetic ketoacidosis and ketogenic diet responses, where plasma 3‑HOA reaches micromolar concentrations [1].

Monomer for Synthesizing Elastomeric mcl‑PHA Copolymers and Homopolymers for Soft‑Tissue Engineering

Biomaterial scientists developing biodegradable elastomers for cardiac patches, skin scaffolds, or biobased adhesives should procure (R)‑3‑hydroxyoctanoic acid as the key monomer. Its incorporation into mcl‑PHAs lowers melting temperature (~36 °C) and glass transition temperature (~−16 °C) while drastically reducing crystallinity to ~6%, yielding flexible, glue‑like materials [2]. The homopolymer P(3HO) further offers a Young‘s modulus of 11.6 MPa and moderate hydrophilicity (contact angle 77.3°), properties that are unattainable with short‑chain monomers like 3‑hydroxybutyrate, which produce stiff, crystalline P(3HB) [3].

Enantiopure (R)‑3‑Hydroxyoctanoic Acid as a Chiral Building Block for Fine Chemical and Pharmaceutical Synthesis

Process chemists requiring enantiomerically pure chiral synthons should utilize (R)‑3‑hydroxyoctanoic acid recovered via optimized PHA degradation at pH 11, which achieves >90% monomer yield and degradation efficiency within 9 hours [4]. This high‑yield, scalable route provides an enantiopure C8 β‑hydroxy acid that serves as a versatile intermediate for synthesizing lipids A, LB films, liquid crystals, and β‑amino acids [4]. The established chiral purity (exclusive R‑configuration) [4] ensures consistency in downstream asymmetric syntheses.

Analytical Reference Standard for Targeted Metabolomics and Environmental Endotoxin Profiling

Analytical laboratories quantifying 3‑hydroxy fatty acids as biomarkers of metabolic disorders or environmental endotoxin should include 3‑hydroxyoctanoic acid as a reference standard. Given its uniquely low spike recovery (11–39%) in HPLC‑MS/MS workflows compared to longer‑chain 3‑hydroxy fatty acids [5], method validation with a certified 3‑hydroxyoctanoic acid standard is essential for accurate quantification. This compound also serves as a diagnostic marker for primary defects of β‑hydroxy fatty acid metabolism [5] and appears in distinct relative proportions (e.g., 39% in activated sewage sludge β‑hydroxy acid profiles) [6].

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